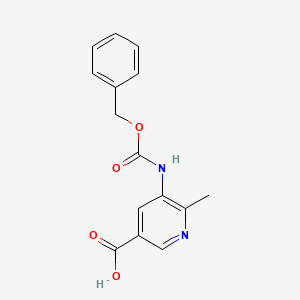

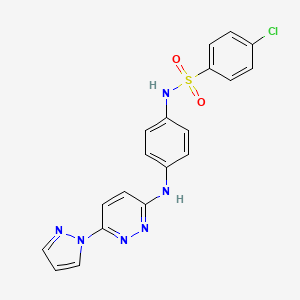

![molecular formula C16H13N3O3S B2403028 4-(ベンゾ[d][1,2,3]チアジアゾール-5-カルボキサミド)安息香酸エチル CAS No. 891022-37-0](/img/structure/B2403028.png)

4-(ベンゾ[d][1,2,3]チアジアゾール-5-カルボキサミド)安息香酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate are not found, there are related compounds synthesized using various methods. For instance, a green synthesis method was used for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .作用機序

Target of Action

It is known that compounds containing the benzo[d][1,2,3]thiadiazole moiety are often involved in organic optoelectronic materials .

Mode of Action

It is known that electron-withdrawing heterocyclic units, such as benzo[d][1,2,3]thiadiazole, play a crucial role in the design of organic chromophores due to their ability to reduce the band gap by promoting intramolecular charge transfer .

Biochemical Pathways

Compounds containing the benzo[d][1,2,3]thiadiazole moiety are known to be potential components of photoluminescent materials .

Result of Action

It is known that compounds containing the benzo[d][1,2,3]thiadiazole moiety can be used in the development of various optoelectronic devices such as dye-sensitized solar cells, organic light-emitting diodes, and organic field-effect transistors .

Action Environment

It is known that the chemical properties of compounds containing the benzo[d][1,2,3]thiadiazole moiety are less studied than other fused thiadiazoles .

実験室実験の利点と制限

One of the main advantages of Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate is its high selectivity for copper ions, which makes it a useful tool for the detection of copper ions in biological samples. It is also non-toxic to cells at low concentrations, which makes it a promising candidate for further research.

One of the main limitations of Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate is its relatively low fluorescence quantum yield, which limits its sensitivity for the detection of copper ions. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some applications.

将来の方向性

There are several future directions for research on Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound.

Another area of research is the development of more sensitive fluorescent probes for the detection of copper ions. This could involve the modification of Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate or the development of new compounds with higher fluorescence quantum yields.

Finally, there is potential for further research on the use of Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate as a photosensitizer for PDT. This could involve the optimization of the conditions for light exposure and the development of new formulations to improve its effectiveness.

Conclusion

Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate is a chemical compound that has been the subject of scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.

合成法

The synthesis of Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate involves the reaction of 4-aminobenzoic acid with thionyl chloride and subsequent reaction with 2-aminobenzoic acid ethyl ester. The resulting product is then treated with ethyl chloroformate to yield Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate.

科学的研究の応用

- ベンゾジチアジアゾールの共役構造は、魅力的な電子特性を付与します。歴史的には、有機染料の設計に使用されていました。 しかし、診断技術の進歩により、研究者は現在、有機ラジカルと半導体としての可能性を探求しています .

有機ラジカルと半導体

要約すると、ベンゾジチアジアゾールは、小規模な実験室研究と商業規模のプロセス間のギャップを埋めており、さまざまな科学分野でエキサイティングな見通しを提供しています . 研究者は、その多面的な用途を探索し続けており、有望な研究分野となっています。詳細が必要な場合や追加の質問がある場合は、お気軽にお問い合わせください! 😊

特性

IUPAC Name |

ethyl 4-(1,2,3-benzothiadiazole-5-carbonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-22-16(21)10-3-6-12(7-4-10)17-15(20)11-5-8-14-13(9-11)18-19-23-14/h3-9H,2H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHJEGICTIRXLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

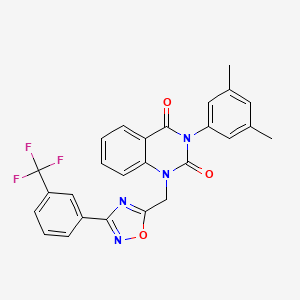

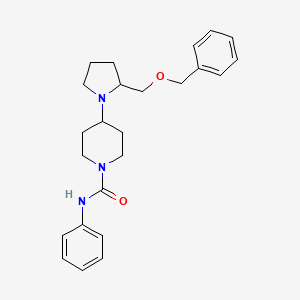

![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)

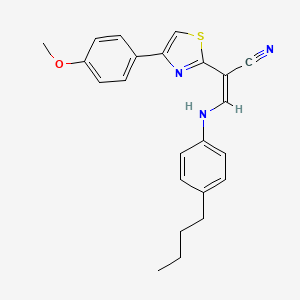

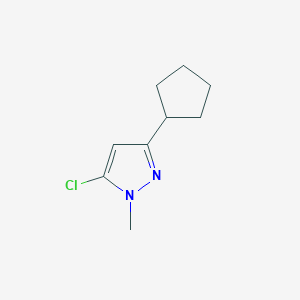

![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)

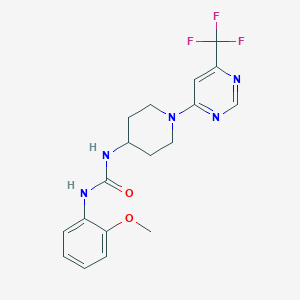

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)

![2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)

![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)

![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)